molecular formula C6H9N5O2 B075866 1-Methyl-N(4)-ureidocytosine CAS No. 13085-53-5

1-Methyl-N(4)-ureidocytosine

Cat. No. B075866
CAS RN: 13085-53-5
M. Wt: 183.17 g/mol
InChI Key: YTHHWTLOZQBLLX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques used for this analysis include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, and reactivity are studied .

Scientific Research Applications

  • DNA Methylation and Gene Control : A technique was developed for detecting every methylated cytosine in a DNA sequence, using DNA from fewer than 100 cells. This is important for understanding DNA methylation's role in gene control during development, aging, and cancer (Clark, Harrison, Paul, & Frommer, 1994).

  • Supramolecular Quadruple Hydrogen Bonded Array Synthesis : Ureidocytosine modules were prepared for applications in supramolecular quadruple hydrogen bonded array synthesis, which has implications for polymer science and materials engineering (Lafitte et al., 2011).

  • High-Resolution Melting for DNA Methylation Assessment : This paper discusses a technique combining amplification of bisulfite-treated DNA with high-resolution amplicon melting, which allows for sensitive and high-throughput assessment of DNA methylation, crucial in diagnostics and research (Dahl & Guldberg, 2007).

  • Methylation Patterns in Genomic DNA : A method for positive identification of 5-methylcytosine residues in genomic DNA was reported. This is vital for understanding methylation patterns in various genomic sequences (Frommer et al., 1992).

  • Improving Bisulphite-Mediated Sequencing Efficiency : This study reports an improvement in bisulphite-mediated genomic sequencing method by adding urea to enhance reaction efficiency. It's significant in studying methylation in areas like cancer research and genomic imprinting (Paulin et al., 1998).

  • Mapping Bisulfite-Treated Reads with GPU-BSM : A tool was developed to map bisulfite-treated reads, which helps in detecting methylation levels. This is important in understanding methylation's role in biological processes (Manconi et al., 2014).

  • Photoisomerization of Cytosine Compounds : The study discovered that cytosine and its derivatives undergo photoisomerization reactions, which has implications in understanding the effects of UV light on DNA and its components (Shaw & Shetlar, 1990).

  • Therapeutic Implications of DNA Methylation in Neoplasia : This paper discusses the use of drugs that inhibit DNA methylation to restore tumor suppressor gene function as a treatment strategy for malignant diseases, highlighting the importance of DNA methylation in cancer treatment (Santini, Kantarjian, & Issa, 2001).

Safety And Hazards

The safety and hazards associated with the compound are assessed. This includes its toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

Future directions could involve further studies on the compound, such as exploring its potential uses, improving its synthesis, or studying its derivatives .

properties

IUPAC Name

[(1-methyl-2-oxopyrimidin-4-yl)amino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O2/c1-11-3-2-4(8-6(11)13)9-10-5(7)12/h2-3H,1H3,(H3,7,10,12)(H,8,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHHWTLOZQBLLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=NC1=O)NNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90156767
Record name 1-Methyl-N(4)-ureidocytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-N(4)-ureidocytosine

CAS RN

13085-53-5
Record name 2-(1,2-Dihydro-1-methyl-2-oxo-4-pyrimidinyl)hydrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13085-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-N(4)-ureidocytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013085535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-N(4)-ureidocytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GL Brown, RF Hartman, SD Rose - … et Biophysica Acta (BBA)-Nucleic Acids …, 1980 - Elsevier
… Oxidation of 1-methyl N 4 - ureidocytosine (compound 1A) with N- bromosuccinimide produced 4-aminocarbonylazo-2-pyrimidinone (compound 2A). This orange compound shows a …
Number of citations: 3 www.sciencedirect.com

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